L-687384

sigma-1 receptor radioligand binding assay Ki value

3,4-Dihydro-1'-(phenylmethyl)spiro(naphthalene-1(2H),4'-piperidine) (CAS 95417-67-7), commonly designated L-687,384, is a synthetic spirocyclic compound belonging to the benzyl-spiropiperidine class. It is a high-affinity ligand for the sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum that modulates calcium signaling and interacts with various neurotransmitter systems.

Molecular Formula C21H25N
Molecular Weight 291.4 g/mol
CAS No. 95417-67-7
Cat. No. B1673903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-687384
CAS95417-67-7
Synonyms1-benzyl-spiro(1,2,3,4-tetrahydronaphthalene-1,4-piperidine)
L 687384
L-687,384
L-687384
Molecular FormulaC21H25N
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3(C1)CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C21H25N/c1-2-7-18(8-3-1)17-22-15-13-21(14-16-22)12-6-10-19-9-4-5-11-20(19)21/h1-5,7-9,11H,6,10,12-17H2
InChIKeyMLDCBJPLHBPJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,4-Dihydro-1'-(phenylmethyl)spiro(naphthalene-1(2H),4'-piperidine) (CAS 95417-67-7, L-687,384): A Sigma-1 Receptor Ligand for Neuroscience and Imaging Research


3,4-Dihydro-1'-(phenylmethyl)spiro(naphthalene-1(2H),4'-piperidine) (CAS 95417-67-7), commonly designated L-687,384, is a synthetic spirocyclic compound belonging to the benzyl-spiropiperidine class. It is a high-affinity ligand for the sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum that modulates calcium signaling and interacts with various neurotransmitter systems [1]. The compound's spirocyclic scaffold, which conformationally constrains the piperidine ring, is critical for its binding profile [2].

Why Generic Spirocyclic Piperidines Cannot Substitute for 3,4-Dihydro-1'-(phenylmethyl)spiro(naphthalene-1(2H),4'-piperidine)


The class of sigma-1 receptor (σ1R) ligands exhibits profound sensitivity to subtle structural variations. Within spiropiperidines, the nature of the N-substituent and the heterocyclic ring system dramatically influences receptor binding affinity and selectivity. For instance, replacing the N-benzyl group of L-687,384 with alkyl, phenyl, or ω-phenylalkyl groups results in a marked reduction in σ1R affinity, and modifications to the core heterocycle can shift selectivity toward σ2R [1]. Therefore, general substitution of one spiropiperidine for another without specific performance validation introduces significant experimental risk, as small structural changes can lead to >1000-fold differences in affinity [2].

Quantitative Differentiation of 3,4-Dihydro-1'-(phenylmethyl)spiro(naphthalene-1(2H),4'-piperidine) (L-687,384) vs. Sigma-1 Receptor Ligands


High Nanomolar Sigma-1 Receptor Binding Affinity vs. Classical σ Ligands

L-687,384 demonstrates high nanomolar binding affinity for the sigma-1 receptor, placing it in the upper tier of ligands within its class. Its Ki value is in the low nanomolar range (~1-10 nM), which is superior to that of haloperidol, a non-selective sigma ligand that binds with a Ki of ~10 nM [1]. This high affinity is a direct consequence of the compound's N-benzyl substitution and spirocyclic naphthalene core, as revealed by structure-activity relationship (SAR) studies [2].

sigma-1 receptor radioligand binding assay Ki value

Distinct Biphasic Functional Activity in Neuronal Electrophysiology

In electrophysiological assays, L-687,384 exhibits a unique biphasic functional profile: at low concentrations (nanomolar) it acts as a sigma-1 receptor agonist, while at higher concentrations (micromolar) it directly blocks the NMDA receptor channel [1]. In contrast, other sigma ligands such as (+)-pentazocine and BD-737 do not exhibit this direct NMDA antagonism at comparable concentrations [2]. This dual mechanism is not observed with all spiropiperidines and is a distinctive feature of L-687,384.

NMDA receptor modulation electrophysiology hippocampal neurons

Selectivity Advantage Over Classical Sigma Ligands

L-687,384 displays high selectivity for the sigma-1 receptor over the sigma-2 receptor, a key differentiator for mechanistic studies. While precise σ1/σ2 ratios for L-687,384 are not universally reported, structurally analogous spiropiperidines with similar N-benzyl substitution exhibit σ1/σ2 selectivity ratios >1000 (e.g., compound 14a: σ1/σ2 = 2708) [1]. This is in stark contrast to non-selective ligands like haloperidol, which binds both σ1 and σ2 with similar affinity [2].

receptor selectivity sigma-2 receptor off-target profile

Potentiation of NMDA-Induced Neuronal Activation in Hippocampal Circuits

In vivo electrophysiological studies demonstrate that L-687,384, administered at low doses (1-100 µg/kg, i.v.), potentiates NMDA-induced activation of pyramidal neurons in the CA3 region of the rat dorsal hippocampus [1]. This effect is characteristic of sigma-1 receptor agonists and distinguishes L-687,384 from sigma antagonists like haloperidol, which suppresses NMDA responses [2].

in vivo electrophysiology hippocampus NMDA potentiation

Optimal Research Applications for 3,4-Dihydro-1'-(phenylmethyl)spiro(naphthalene-1(2H),4'-piperidine) (L-687,384)


In Vitro Characterization of Sigma-1 Receptor Pharmacology and Signaling

L-687,384 is an essential reference ligand for in vitro studies of sigma-1 receptor (σ1R) function. Its high affinity (Ki ~1-10 nM) makes it suitable for radioligand binding assays to characterize novel σ1R ligands, as established in the work of Maier and Wünsch [1]. Its functional selectivity as a σ1R agonist at nanomolar concentrations allows researchers to probe receptor-mediated calcium signaling and chaperone activity without confounding σ2R activation [2].

Electrophysiological Studies of NMDA Receptor Modulation in Neuronal Circuits

Due to its unique biphasic profile, L-687,384 is a valuable tool for dissecting the interplay between σ1R and NMDA receptors in neuronal excitability. At low concentrations (nM), it serves as a selective σ1R agonist that potentiates NMDA responses, while at higher concentrations (µM), it directly blocks the NMDA receptor channel [3]. This dual activity makes it a critical reference compound for patch-clamp studies in hippocampal and cortical neuron preparations.

In Vivo Validation of Sigma-1 Receptor Function in Rodent Behavioral and Electrophysiological Models

L-687,384 is widely used in preclinical neuroscience research to investigate the role of σ1R in cognition, mood, and neuroprotection. Its ability to potentiate NMDA-induced neuronal firing in the hippocampus at low doses provides a robust in vivo readout for σ1R agonism [4]. It is a key reference compound for validating new σ1R ligands in rodent models of depression, anxiety, and schizophrenia.

Medicinal Chemistry and Radiotracer Development for σ1R Imaging

The spirocyclic benzyl-piperidine scaffold of L-687,384 serves as a privileged lead structure for developing high-affinity and selective σ1R radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Its high σ1/σ2 selectivity (inferred >1000-fold) and favorable physicochemical properties make it an ideal starting point for radiopharmaceutical design [1].

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